5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring substituted with a 4-chlorobenzyl group and a methyl group. This compound is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Substitution Reactions: The 4-chlorobenzyl group can be introduced through nucleophilic substitution reactions using 4-chlorobenzyl chloride and the triazole intermediate.
Methylation: The methyl group can be introduced using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in 5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Modified triazole derivatives.
Substitution Products: Various functionalized triazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets such as enzymes or receptors. The triazole ring and the substituents can interact with specific molecular targets, leading to the modulation of biological pathways. This compound may inhibit or activate certain enzymes, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene: Another compound with a similar structure but different ring system.
4-chlorobenzyl chloride: A precursor used in the synthesis of various chlorobenzyl derivatives.
Uniqueness
5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its combination of a triazole ring with a chlorobenzyl group and a thiol group makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3S/c1-14-9(12-13-10(14)15)6-7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSOKTNUYBQAIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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